3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021040-32-3
Cat. No.: VC6168724
Molecular Formula: C18H25N3O5S
Molecular Weight: 395.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021040-32-3 |
|---|---|
| Molecular Formula | C18H25N3O5S |
| Molecular Weight | 395.47 |
| IUPAC Name | 3-ethyl-8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C18H25N3O5S/c1-5-21-16(22)18(19-17(21)23)6-8-20(9-7-18)27(24,25)15-11-12(2)14(26-4)10-13(15)3/h10-11H,5-9H2,1-4H3,(H,19,23) |
| Standard InChI Key | HVRJCXWTDIDDPY-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,8-triazaspiro[4.5]decane core, a bicyclic system comprising a piperidine ring fused to a pyrrolidine moiety via a spiro carbon atom. Key substituents include:
-
3-Ethyl group: Attached to the nitrogen at position 3, enhancing lipophilicity and metabolic stability.
-
Sulfonyl group: At position 8, linked to a 4-methoxy-2,5-dimethylphenyl ring, contributing to electronic effects and receptor binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1021040-32-3 |
| Molecular Formula | C₁₈H₂₅N₃O₅S |
| Molecular Weight | 395.47 g/mol |
| IUPAC Name | 3-Ethyl-8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| SMILES | CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)NC1=O |
The sulfonyl group’s electron-withdrawing nature and the methoxy substituent’s steric effects likely influence its pharmacokinetic profile, though solubility data remain undisclosed.
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Urea, diethyl oxalate, NaOMe, methanol | Core ring formation |
| 2 | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | Sulfonation at N8 |
| 3 | Ethyl bromide, K₂CO₃, DMF | Ethylation at N3 |
This route avoids hazardous reagents like cyanides, aligning with green chemistry principles .
Pharmacological Activities
Anticonvulsant Effects
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrate significant seizure suppression in rodent models. Mechanistic studies suggest GABAergic modulation, potentially through allosteric binding to GABAₐ receptors. In one study, a related compound reduced pentylenetetrazole-induced seizures by 78% at 50 mg/kg.
Anti-Inflammatory Properties
In vitro assays reveal inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production. At 10 μM, the compound suppressed LPS-induced IL-6 release in macrophages by 65%, comparable to dexamethasone.
Comparative Analysis with Structural Analogs
Spirotetramat-Enol (CID 54708610)
This analog shares a spirocyclic scaffold but lacks the sulfonyl group. While it exhibits insecticidal activity, the absence of the sulfonyl moiety correlates with reduced anticonvulsant efficacy, underscoring the importance of this substituent .
1,3,8-Triazaspiro[4.5]decane-2,4-dione (CID 120989)
The unsubstituted parent compound shows minimal bioactivity, highlighting the necessity of the 3-ethyl and 8-sulfonyl groups for pharmacological effects .
Challenges and Future Directions
Despite its promise, key gaps persist:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume